

Application Notes and Protocols: In Vivo Efficacy of NVP-QBE170

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nvp-qbe170*

Cat. No.: *B15590231*

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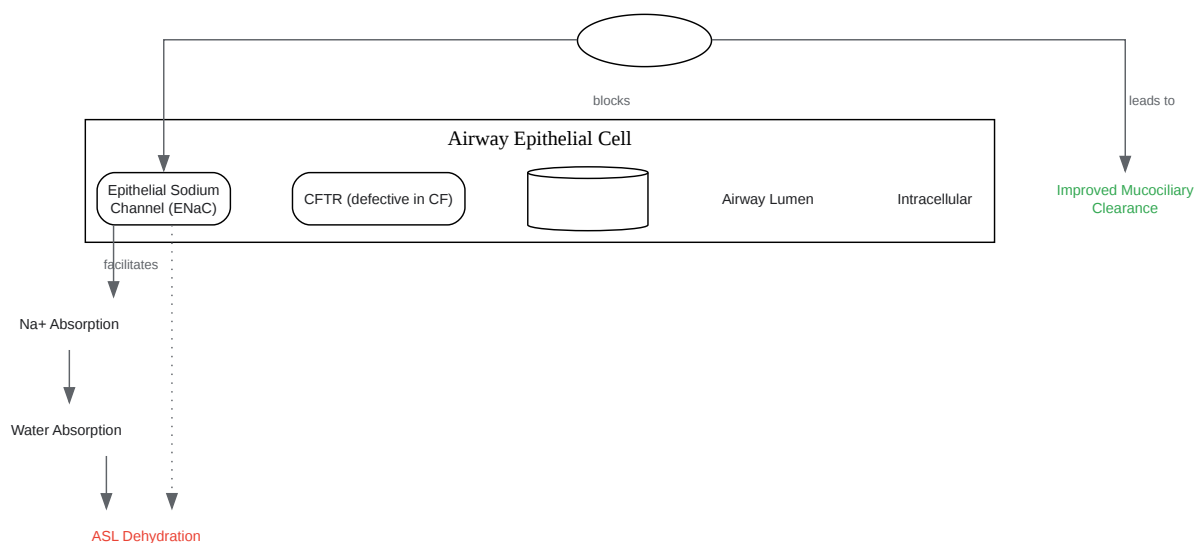
These application notes provide a detailed overview of the in vivo efficacy studies of **NVP-QBE170**, a potent and selective inhaled blocker of the epithelial sodium channel (ENaC). The following protocols and data are derived from preclinical studies aimed at evaluating its therapeutic potential, particularly for conditions such as cystic fibrosis.

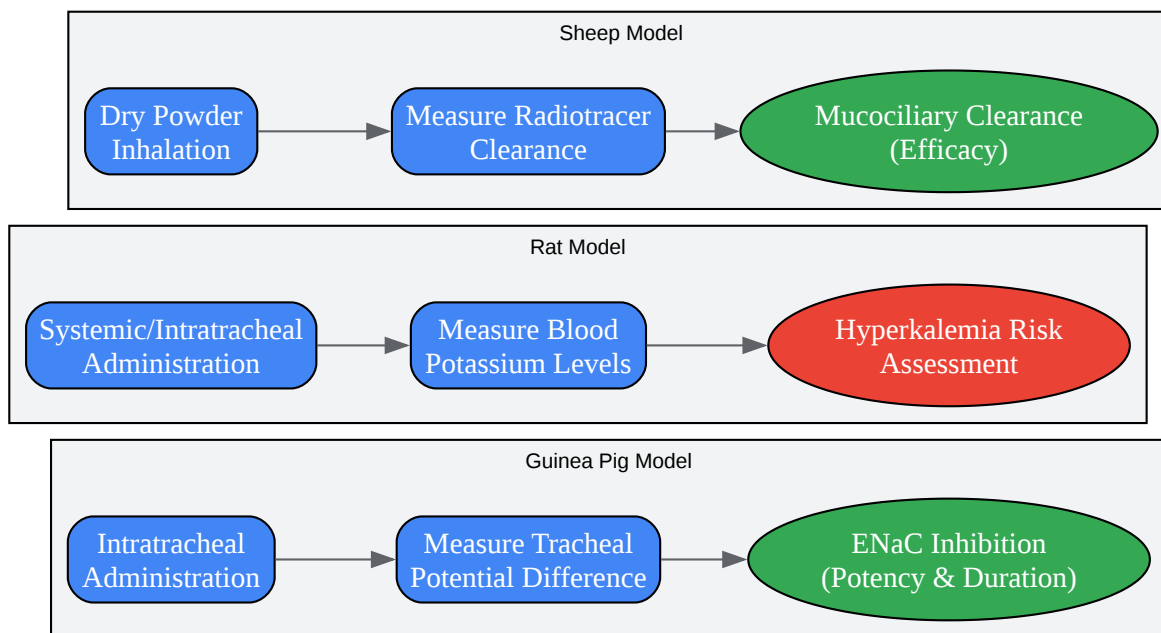
Introduction

NVP-QBE170 is a dimeric-amiloride derivative designed for inhaled delivery to enhance mucociliary clearance (MCC) by inhibiting the epithelial sodium channel (ENaC) in the airways. [1] In diseases like cystic fibrosis, hyperactivation of ENaC leads to airway surface liquid depletion and impaired MCC. [2][3] **NVP-QBE170** was developed to offer a potent and durable local effect in the lungs with reduced systemic exposure, thereby minimizing the risk of hyperkalemia, a known side effect of systemic ENaC inhibitors. [1][4]

Mechanism of Action: ENaC Inhibition

ENaC is a key channel in the apical membrane of airway epithelial cells, mediating sodium and fluid absorption. [2][3] In cystic fibrosis, the dysfunction of the cystic fibrosis transmembrane conductance regulator (CFTR) channel leads to increased ENaC activity, resulting in airway dehydration. [2] **NVP-QBE170** directly blocks ENaC, thereby inhibiting sodium absorption, rehydrating the airway surface, and improving mucociliary clearance.





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References

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- 2. ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]
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